molecular formula C6H10N4S B3011713 N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea CAS No. 72620-48-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B3011713
CAS No.: 72620-48-5
M. Wt: 170.23
InChI Key: DPCYWXJDYRBQRE-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiourea under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for a specific duration . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well into the active site of certain enzymes, such as LmPTR1, characterized by lower binding free energy . This interaction can inhibit the enzyme’s activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea is unique due to its specific combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCYWXJDYRBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dimethyl-5-amino pyrazole (111.0 g.) and benzoyl iso thiocyanate (180.0 g.) were reacted as described in Example IV to give 110.3 g. of the product, mp 221°-224° C.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This material is prepared from 2,5-dimethyl-2H-pyrazol-3-ylamine following the procedure described for (1H-pyrazol-3-yl)-thiourea (35a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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